3-Iodophenol is a highly reactive, meta-substituted halogenated aromatic compound widely utilized as a versatile building block in organic synthesis, pharmaceutical manufacturing, and advanced materials science . Featuring both a hydroxyl group and a highly polarizable iodine atom at the 3-position, it offers distinct electronic and steric properties compared to its ortho and para isomers. With a melting point of 39–44 °C and a pKa of 9.03, 3-iodophenol provides an optimal balance of acidity and reactivity[1]. It serves as a premier precursor for palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira), oxidative couplings, and Directed Ortho Metalation (DoM) workflows, where the meta-iodine directs precise regiochemical outcomes that cannot be achieved with generic phenolic precursors [2].
Substituting 3-iodophenol with cheaper halophenols like 3-bromophenol or structural isomers like 2-iodophenol leads to severe drop-offs in reaction efficiency and regiocontrol [1]. The carbon-iodine bond in 3-iodophenol undergoes oxidative addition much more rapidly than the carbon-bromine bond, drastically reducing reaction times and catalyst loading requirements in cross-coupling [2]. Furthermore, unlike 2-iodophenol, which suffers from significant steric hindrance adjacent to the hydroxyl group, 3-iodophenol allows for unencumbered coupling at the iodine site, yielding near-quantitative conversions in aqueous media [3]. Attempting to use 4-iodophenol alters the symmetry and electronic resonance of the resulting products, fundamentally changing the target molecule's properties. Consequently, for syntheses requiring meta-substitution with high yields and strict regioselectivity, 3-iodophenol is an irreplaceable procurement choice.
In palladium-on-carbon (Pd/C) catalyzed Suzuki-Miyaura couplings performed in aqueous media, the position of the iodine atom dictates the reaction yield. 3-Iodophenol achieves a 97% yield when coupled with phenylboronic acid, demonstrating excellent processability [1]. In contrast, 2-iodophenol yields only 70% under identical conditions due to the steric hindrance imposed by the adjacent hydroxyl group [1].
| Evidence Dimension | Cross-coupling product yield |
| Target Compound Data | 97% yield |
| Comparator Or Baseline | 2-Iodophenol (70% yield) |
| Quantified Difference | 27% absolute increase in yield |
| Conditions | 1 mmol halophenol, 1 mmol PhB(OH)2, 3 mmol K2CO3, 0.3 mol % Pd/C in H2O at room temperature for 12 h. |
Buyers scaling up green-chemistry aqueous couplings must procure the meta-isomer to prevent the severe yield penalties associated with ortho-steric hindrance.
For the synthesis of complex 2,2'-biphenol architectures via copper-catalyzed aerobic oxidative coupling, 3-iodophenol provides vastly superior regiocontrol compared to 3-bromophenol. The coupling of 3-iodophenol affords the symmetrical 4,4'-diiodo-2,2'-biphenol in 57% yield with a C-2/C-6' site selectivity of 3:1 [1]. Conversely, 3-bromophenol yields only 45% of the symmetrical product with a poor selectivity of 1.4:1 [1].
| Evidence Dimension | Regioselectivity (C-2/C-6' ratio) and symmetrical dimer yield |
| Target Compound Data | 3:1 selectivity, 57% yield |
| Comparator Or Baseline | 3-Bromophenol (1.4:1 selectivity, 45% yield) |
| Quantified Difference | 2.14x higher regioselectivity and 12% higher absolute yield |
| Conditions | Cu-catalyzed aerobic oxidative coupling using pmbmaCu4OTf cluster in HFIP. |
Procurement of the iodo-variant over the bromo-variant is economically justified by the significant reduction in downstream purification costs for complex biphenol targets.
The meta-positioning of the electron-withdrawing iodine atom exerts a specific inductive effect on the hydroxyl group, resulting in a measurable shift in acidity. 3-Iodophenol has a pKa of 9.03 at 25 °C, making it more acidic than its para-isomer, 4-iodophenol (pKa = 9.33), and significantly more acidic than unsubstituted phenol (pKa ~ 9.95)[1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | 9.03 |
| Comparator Or Baseline | 4-Iodophenol (9.33) |
| Quantified Difference | 0.30 pKa unit difference (approx. 2x more acidic) |
| Conditions | Measured in aqueous solution at 25 °C. |
This precise acidity profile dictates the choice of base and solvent in formulation and deprotonation steps, ensuring reproducible kinetics in base-mediated functionalizations.
Because it overcomes the steric hindrance seen in 2-iodophenol (achieving 97% vs 70% yield), 3-iodophenol is ideal for industrial Suzuki-Miyaura couplings conducted in aqueous media using reusable Pd/C catalysts [1]. This fits perfectly into sustainable pharmaceutical manufacturing workflows where high-yield, phosphine-free conditions are required.
Driven by its high regioselectivity in oxidative coupling (3:1 C-2/C-6' ratio over 3-bromophenol's 1.4:1), 3-iodophenol is the preferred building block for synthesizing 4,4'-diiodo-2,2'-biphenols[2]. These intermediates are critical for developing advanced chiral ligands and functionalized polymers where the meta-iodine handles allow for subsequent downstream cross-coupling.
Leveraging its specific pKa and meta-substitution pattern, 3-iodophenol is readily converted into O-carbamates that undergo highly predictable DoM [3]. This allows process chemists to selectively functionalize the C-2 position, generating complex 1,2,3-trisubstituted aromatic drugs that cannot be efficiently synthesized from para-substituted starting materials.
Irritant